An In-depth Technical Guide to the Physicochemical Properties of 4-Chloropyridazin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloropyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropyridazin-3-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridazine core substituted with a reactive chlorine atom and an amino group, presents a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the available physicochemical properties of 4-Chloropyridazin-3-amine, including its structural characteristics, predicted and comparative spectral data, and known reactivity. This document aims to serve as a foundational resource for researchers, offering insights into its handling, characterization, and potential applications in the development of new therapeutic agents, particularly in the realm of kinase inhibitors.
Introduction
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. The strategic placement of substituents on this six-membered diazine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 4-Chloropyridazin-3-amine (CAS No: 55928-83-1 and 1353101-17-3) emerges as a key building block in this context. The presence of a nucleophilic amino group and an electrophilic carbon-chlorine bond on adjacent positions of the pyridazine ring offers a rich platform for chemical derivatization. This guide synthesizes the currently available data on its core physicochemical properties to facilitate its effective use in research and development.
Molecular and Physicochemical Properties
Table 1: Physicochemical Properties of 4-Chloropyridazin-3-amine
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃ | [1][2] |
| Molecular Weight | 129.55 g/mol | [1][2] |
| CAS Number | 55928-83-1, 1353101-17-3 | [1][3] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Boiling Point | 326.9 ± 22.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 151.5 ± 22.3 °C (Predicted) | [1] |
| Refractive Index | 1.618 (Predicted) | [1] |
| XLogP3 | 0.72 (Predicted) | [1] |
| Purity | ≥98% |
It is important to note that many of the listed values are predicted and should be confirmed by experimental analysis for critical applications.
Spectral Characterization: A Comparative Approach
Definitive experimental spectral data (NMR, IR, MS) for 4-Chloropyridazin-3-amine is scarce in publicly accessible literature. Therefore, a comparative analysis with its well-characterized isomer, 6-Amino-3-chloropyridazine, can provide valuable insights for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of 4-Chloropyridazin-3-amine is expected to show two signals in the aromatic region corresponding to the two protons on the pyridazine ring. The chemical shifts of these protons will be influenced by the electronic effects of the chlorine and amino substituents.
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¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule.
For comparison, the ¹H NMR spectrum of the related compound 3-amino-5-phenylpyridazine-4-carbonitrile shows an aromatic proton signal at 8.75 ppm and a broad singlet for the amino protons at 7.39 ppm, which is exchangeable with D₂O[4]. The ¹³C NMR spectrum of this derivative displays signals for the pyridazine ring carbons in the range of 93-159 ppm[4].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloropyridazin-3-amine is expected to exhibit characteristic absorption bands.
Table 2: Predicted IR Absorption Bands for 4-Chloropyridazin-3-amine
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch (Amino group) | 3400-3250 (likely two bands for a primary amine) |
| C=N and C=C Stretch (Aromatic ring) | 1650-1450 |
| N-H Bend (Amino group) | 1650-1580 |
| C-Cl Stretch | 800-600 |
These predictions are based on typical ranges for these functional groups. For instance, the IR spectrum of a similar compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, shows characteristic peaks for the amino group and the aromatic ring[5].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Chloropyridazin-3-amine, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (129.55). The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. The fragmentation pattern would provide further structural information.
Reactivity and Synthetic Applications
The chemical reactivity of 4-Chloropyridazin-3-amine is dictated by the interplay of its functional groups.
Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position of the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions[6][7]. This allows for the introduction of a wide range of substituents by reacting 4-Chloropyridazin-3-amine with various nucleophiles such as amines, alcohols, and thiols. This reactivity is a cornerstone of its utility as a synthetic intermediate. The electron-withdrawing nature of the pyridazine ring facilitates the displacement of the chloride ion[8].
Reactions of the Amino Group
The amino group at the 3-position is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds. This provides another avenue for structural diversification.
Role in Kinase Inhibitor Synthesis
The pyridazine scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif[9]. The amino and chloro substituents on 4-Chloropyridazin-3-amine provide convenient handles for the synthesis of libraries of potential kinase inhibitors through reactions like Suzuki and Buchwald-Hartwig couplings[10]. The amino group can serve as a key anchor for building molecules that can selectively target the ATP-binding sites of various kinases implicated in diseases such as cancer[9].
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 4-Chloropyridazin-3-amine.
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Hazards: It is classified as harmful if swallowed and may cause skin and eye irritation.
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Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry place, away from incompatible materials. It is recommended to store it under an inert atmosphere to prevent degradation.
Experimental Protocols
While specific experimental protocols for the characterization of 4-Chloropyridazin-3-amine are not widely published, general procedures for obtaining spectral data can be adapted.
General Protocol for NMR Spectroscopy
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Dissolve a small amount of 4-Chloropyridazin-3-amine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer, using tetramethylsilane (TMS) as an internal standard.
General Protocol for FT-IR Spectroscopy (KBr Pellet Method)
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Thoroughly grind a small amount of 4-Chloropyridazin-3-amine with dry potassium bromide (KBr) powder in a mortar and pestle.
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Compress the mixture into a thin, transparent pellet using a hydraulic press.
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Acquire the IR spectrum using an FT-IR spectrometer.
General Protocol for Mass Spectrometry (Electron Ionization)
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Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
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Ionize the sample using a beam of electrons.
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Analyze the resulting ions based on their mass-to-charge ratio.
Conclusion
4-Chloropyridazin-3-amine is a valuable and versatile building block in organic synthesis and medicinal chemistry. While a comprehensive, experimentally verified dataset of its physicochemical properties is not yet fully established in the public domain, this guide consolidates the available information and provides a comparative framework for its characterization and use. Its demonstrated reactivity and the established importance of the pyridazine scaffold in drug discovery, particularly in the development of kinase inhibitors, underscore the potential of 4-Chloropyridazin-3-amine as a key intermediate for the synthesis of novel therapeutic agents. Further research to fully characterize its physicochemical properties and explore its synthetic utility is warranted.
Visualizations
Caption: A logical workflow illustrating the synthesis of 4-Chloropyridazin-3-amine and its subsequent reactivity pathways to generate diverse derivatives, with a key application in the development of kinase inhibitors.
Caption: A generalized workflow for the synthesis, purification, and subsequent physicochemical characterization of 4-Chloropyridazin-3-amine, leading to the elucidation of its structural and chemical properties.
Sources
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- 3. 1353101-17-3|4-Chloropyridazin-3-amine|BLD Pharm [bldpharm.com]
- 4. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 5. growingscience.com [growingscience.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
